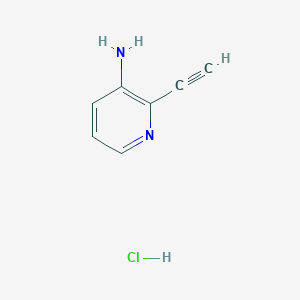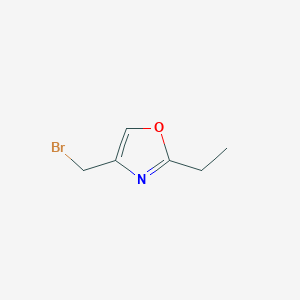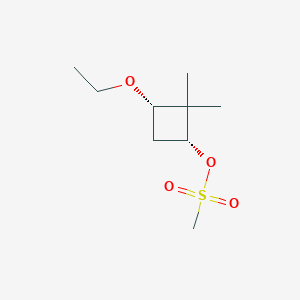
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it is generally performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorobenzyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound’s biological activity has led to research into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(3,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2,6-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine
Uniqueness
1-(2,5-Dichlorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the benzyl ring can enhance the compound’s stability and its ability to interact with biological targets.
特性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
1-[(2,5-dichlorophenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-2-8(11)6(3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
InChIキー |
SIXHWHBBPNVANE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CN2C=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)
![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)





![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)

